![molecular formula C21H19NO6S B2870243 ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE CAS No. 496028-01-4](/img/structure/B2870243.png)
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzo[dioxine] ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the benzo[dioxine] ring, the introduction of the furan and thiophene rings, and the final esterification to form the ethyl ester. Common reagents used in these reactions include palladium catalysts, boronic acids, and various protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzo[dioxine] and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE
- 2,3-Dihydrobenzo[b][1,4]dioxine derivatives
- Thiophene derivatives
- Furan derivatives
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or biological activities.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-3-25-21(24)18-14(15-6-4-12(2)28-15)11-29-20(18)22-19(23)13-5-7-16-17(10-13)27-9-8-26-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDLBRXWFZVGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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